molecular formula C9H12O2 B15210139 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-5-ol CAS No. 53014-55-4

2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-5-ol

Cat. No.: B15210139
CAS No.: 53014-55-4
M. Wt: 152.19 g/mol
InChI Key: HURLSRYORCMNRG-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrobenzofuran: This compound lacks the methyl and hydroxyl groups present in 2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol.

    3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran: This compound has two methyl groups but lacks the hydroxyl group.

    5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethylbenzofuran: This compound has additional methyl groups and a hydroxyl group at different positions.

Uniqueness

2-methyl-4,5,6,7-tetrahydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

53014-55-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1-benzofuran-5-ol

InChI

InChI=1S/C9H12O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h4,8,10H,2-3,5H2,1H3

InChI Key

HURLSRYORCMNRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CCC(C2)O

Origin of Product

United States

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